3-Methoxy-5-methylthiophene-2-carboxylic acid
Description
Properties
IUPAC Name |
3-methoxy-5-methylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c1-4-3-5(10-2)6(11-4)7(8)9/h3H,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTOVCKSPJGCOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80516775 | |
| Record name | 3-Methoxy-5-methylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80516775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83261-26-1 | |
| Record name | 3-Methoxy-5-methyl-2-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83261-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-5-methylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80516775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxy-5-methylthiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategy Overview
The synthesis of 3-methoxy-5-methylthiophene-2-carboxylic acid generally involves:
- Introduction of substituents (methoxy and methyl groups) on the thiophene ring.
- Functionalization at the 2-position to introduce the carboxylic acid group.
- Use of organometallic intermediates such as Grignard reagents or lithiation for carbon dioxide fixation.
- Controlled reaction conditions to avoid over-halogenation or side reactions.
Preparation of the Thiophene Core with Substituents
The starting point is often 3-methylthiophene or 5-methylthiophene derivatives, which can be selectively functionalized.
- Methylation and Methoxylation: The methoxy group at position 3 is introduced typically via nucleophilic substitution or methylation of hydroxyl precursors on the thiophene ring.
- Halogenation: For further functionalization, halogenated intermediates such as 2-bromo-3-methylthiophene are prepared by bromination or chlorination of methylthiophene derivatives under controlled conditions.
Formation of the Carboxylic Acid Group via Grignard Reaction and Carbonation
A key step in the preparation of this compound is the formation of the carboxylic acid group at the 2-position by carbonation of an organometallic intermediate.
Grignard Reagent Formation: The halogenated thiophene derivative (e.g., 2-bromo-3-methylthiophene) is reacted with magnesium in an ether solvent such as tetrahydrofuran (THF) under nitrogen atmosphere to form the corresponding Grignard reagent. For example, magnesium (1.65 g) in THF (50 mL) is reacted with isopropyl bromide to activate magnesium, then 2-bromo-3-methylthiophene (10 g) is added dropwise and refluxed for 30 minutes.
Carbonation: Carbon dioxide gas is introduced into the Grignard solution at 25–35°C and allowed to react at room temperature for approximately 2 hours. This step converts the Grignard intermediate into the corresponding carboxylate.
Acidification and Workup: The reaction mixture is acidified to pH ≤ 2 using concentrated hydrochloric acid, followed by extraction with organic solvents (e.g., ethyl acetate). The organic layer is dried over magnesium sulfate, and solvent evaporation yields the crude 3-methyl-2-thiophenecarboxylic acid. This method is adaptable for the methoxy-substituted analogues by starting from the corresponding methoxy-substituted halothiophene derivatives.
Specific Preparation of this compound
While direct detailed protocols for this compound are less frequently reported, related compounds such as 4-bromo-3-methoxy-5-methylthiophene-2-carboxylic acid are prepared by bromination of the parent acid under controlled conditions.
Bromination of this compound: The parent acid is brominated using bromine or brominating agents like N-bromosuccinimide (NBS) in solvents such as acetic acid or dichloromethane to yield the 4-bromo derivative.
This implies that the parent acid (this compound) can be synthesized first by the Grignard carbonation route from the appropriately substituted halothiophene, followed by further functionalization if needed.
Solvent and Reaction Condition Considerations
Solvent Choice: Ethers such as tetrahydrofuran (THF) and tetrahydropyran are preferred solvents for the Grignard formation and carbonation steps due to their ability to stabilize organomagnesium intermediates.
Temperature: The carbonation step is typically conducted at mild temperatures (25–35°C) to prevent side reactions and decomposition.
Purification: After acidification and extraction, the product can be purified by recrystallization or formation of metal salts if necessary.
Summary Table of Preparation Steps
| Step No. | Operation | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Halogenation of methylthiophene | Bromine or chlorination agent, controlled temp | Formation of 2-bromo-3-methylthiophene |
| 2 | Formation of Grignard reagent | Mg, THF, N2 atmosphere, reflux | 2-thienylmagnesium bromide intermediate |
| 3 | Carbonation | CO2 gas, 25–35°C, 2 hours | Carboxylate intermediate |
| 4 | Acidification and extraction | HCl to pH ≤ 2, ethyl acetate extraction | Isolation of 3-methylthiophene-2-carboxylic acid |
| 5 | Methoxylation (if not pre-existing) | Methylation reagents (e.g., methyl iodide) | Introduction of methoxy group at position 3 |
| 6 | Optional bromination | Bromine or NBS, acetic acid or DCM | Formation of 4-bromo derivative (if desired) |
Research Findings and Yields
The Grignard carbonation method yields 3-methyl-2-thiophenecarboxylic acid in yields ranging from 50% to 80% depending on reaction scale and purification.
Bromination reactions to obtain halogenated derivatives proceed cleanly under controlled conditions, with yields reported around 69% for related thiophene carboxylic acid derivatives.
The reaction conditions and solvent systems are well-optimized to minimize side reactions such as over-bromination or decarboxylation.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification under acidic or basic conditions.
Example :
Reaction with ethanol in the presence of H<sub>2</sub>SO<sub>4</sub> yields the ethyl ester derivative.
| Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|
| Esterification | H<sub>2</sub>SO<sub>4</sub>, EtOH, reflux (72 h) | 67% |
Key Findings :
-
The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by ethanol.
-
Prolonged reflux improves yield due to equilibrium shift toward ester formation.
Bromination at the Methyl Group
The methyl group undergoes radical bromination under controlled conditions.
Example :
Treatment with N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in CCl<sub>4</sub>:
| Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|
| Bromination | NBS, AIBN, CCl<sub>4</sub>, 70°C (20 h) | 85% |
Key Findings :
-
Radical initiation by AIBN ensures selective bromination at the benzylic position.
-
The bromomethyl derivative serves as a precursor for further functionalization (e.g., nucleophilic substitution).
Reduction of the Carboxylic Acid Group
The carboxylic acid can be reduced to a primary alcohol using strong reducing agents.
Example :
Reaction with lithium aluminum hydride (LiAlH<sub>4</sub>):
| Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|
| Reduction | LiAlH<sub>4</sub>, THF, anhydrous conditions | ~70% |
Key Findings :
-
LiAlH<sub>4</sub> selectively reduces the carboxylic acid to a hydroxymethyl group without affecting the methoxy substituent.
-
Anhydrous conditions are critical to avoid side reactions with water.
Nucleophilic Substitution at the Methoxy Group
The methoxy group participates in aromatic substitution reactions under basic conditions.
Example :
Deprotonation with n-butyllithium followed by reaction with electrophiles:
| Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|
| Substitution | n-BuLi, THF, −70°C, CO<sub>2</sub> quench | 66% |
Key Findings :
-
Lithiation at the methoxy-substituted position enables carboxylation or alkylation.
-
Low temperatures (−70°C) prevent undesired side reactions.
Oxidation of the Methoxy Group
The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Example :
Oxidation with potassium permanganate (KMnO<sub>4</sub>):
| Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|
| Oxidation | KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>, reflux | ~50% |
Key Findings :
-
Over-oxidation to carboxylic acids is avoided by controlling reaction time and temperature.
-
The resulting ketone derivative enhances electrophilicity for subsequent reactions.
Decarboxylation Reactions
Thermal or base-induced decarboxylation removes the carboxylic acid group.
Example :
Heating with NaOH in ethylene glycol:
| Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|
| Decarboxylation | NaOH, ethylene glycol, 150°C | 75% |
Key Findings :
-
Decarboxylation generates 3-methoxy-5-methylthiophene, a versatile intermediate for cross-coupling reactions.
Cycloaddition Reactions
The thiophene ring participates in Diels-Alder reactions under electron-deficient conditions.
Example :
Reaction with furan in the presence of Lewis acids:
| Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|
| Diels-Alder | Furan, AlCl<sub>3</sub>, toluene, 100°C | 60% |
Key Findings :
-
Electron-withdrawing groups (e.g., carboxylic acid) activate the thiophene ring as a diene.
-
The reaction forms bicyclic adducts useful in natural product synthesis.
Comparative Reactivity Analysis
The table below compares key reactions of 3-methoxy-5-methylthiophene-2-carboxylic acid with structurally similar compounds:
| Compound | Bromination Yield | Esterification Yield | Reference |
|---|---|---|---|
| This compound | 85% | 67% | |
| 5-Methylthiophene-2-carboxylic acid | 78% | 72% | |
| 3-Bromo-5-methylthiophene-2-carboxylic acid | N/A | 66% |
Scientific Research Applications
Organic Synthesis
3-Methoxy-5-methylthiophene-2-carboxylic acid serves as a versatile building block in organic synthesis. Its unique structure allows for various transformations, making it useful in the synthesis of more complex molecules.
- Synthetic Routes :
- Condensation Reactions : Used to form new carbon-carbon bonds.
- Substitution Reactions : The methoxy group can be replaced with other functional groups, allowing for diverse derivatives.
Medicinal Chemistry
This compound has shown promise in medicinal applications, particularly due to its biological activities.
- Antimicrobial Activity :
Preliminary studies have indicated that this compound exhibits antibacterial properties against several strains of bacteria. The Minimum Inhibitory Concentration (MIC) values are as follows:
| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| E. faecalis | 40 | 29 |
| P. aeruginosa | 50 | 24 |
| S. typhi | 40 | 30 |
| K. pneumoniae | 50 | 19 |
These results suggest comparable potency to standard antibiotics, indicating its potential as a lead compound for antibiotic development.
- Anticancer Activity :
Studies have shown that this compound can inhibit cancer cell proliferation. The IC50 values against various cancer cell lines range from 7 to 20 µM, demonstrating significant cytotoxicity.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| Leukemia Cells | 1.50 |
| Breast Cancer Cells | 10 |
| Colon Cancer Cells | 15 |
The mechanism of action appears to involve the inhibition of angiogenesis and modulation of cellular signaling pathways, leading to apoptosis in treated cells.
Material Science
In material science, this compound is utilized in the synthesis of advanced materials due to its unique electronic properties derived from the thiophene ring structure. It can be incorporated into polymers or used as a precursor for functional materials.
Antibacterial Study
A recent study evaluated the antibacterial efficacy of thiophene derivatives, including this compound. The compound exhibited significant activity against multi-drug resistant strains, highlighting its potential for further development into novel antibiotics.
Anticancer Research
In vitro studies on human leukemia cell lines demonstrated that treatment with this compound resulted in reduced cell viability and morphological changes indicative of apoptosis. The study reported an IC50 value as low as 1.50 µM for certain derivatives, indicating strong anticancer activity.
Mechanism of Action
The mechanism of action of 3-Methoxy-5-methylthiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The table below compares 3-methoxy-5-methylthiophene-2-carboxylic acid with analogous thiophene derivatives, highlighting substituent-driven differences:
Key Observations:
- Electronic Effects : Methoxy (-OCH₃) and methyl (-CH₃) groups in the main compound are electron-donating, reducing carboxylic acid acidity compared to electron-withdrawing groups (e.g., -CN or -SO₂NH-) in analogs .
- Hydrogen Bonding : Carboxylic acid derivatives like 5-(methoxycarbonyl)thiophene-2-carboxylic acid form stable H-bonded dimers, influencing crystallinity and solubility . In contrast, the main compound’s methyl and methoxy substituents may limit such interactions.
Biological Activity
3-Methoxy-5-methylthiophene-2-carboxylic acid is a compound of increasing interest due to its potential biological activities. This article explores its various biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 172.20 g/mol. The presence of a methoxy group and a carboxylic acid functional group contributes to its reactivity and potential biological effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study evaluating various thiophene derivatives found that compounds with similar structures demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged between 3.12 to 12.5 µg/mL, suggesting that derivatives like this compound could be effective antibacterial agents, particularly against Staphylococcus aureus and Escherichia coli .
Antioxidant Activity
Additionally, the compound has been studied for its antioxidant properties. Thiophene derivatives have shown varying levels of antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. The antioxidant activity of related compounds was reported to increase significantly, with some exhibiting up to 62% effectiveness compared to standard antioxidants .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. These interactions may involve:
- Enzyme Modulation : The compound may inhibit or activate enzymes involved in metabolic pathways, affecting cellular functions.
- Receptor Binding : It may bind to receptors that regulate physiological processes, influencing signal transduction pathways.
The precise mechanisms remain under investigation, but preliminary studies suggest that structural features like the methoxy group enhance its hydrophilicity, potentially increasing its bioavailability and interaction with biological targets .
Case Studies and Research Findings
Several studies have investigated the biological activities of thiophene derivatives, including this compound:
- Antibacterial Efficacy : A comparative study highlighted that compounds similar to this compound showed higher antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa, with inhibition zones reaching up to 20 mm .
- Antioxidant Properties : In vitro assays demonstrated that the antioxidant capacity of thiophene derivatives was significantly enhanced by the presence of substituents like methoxy groups, contributing to their overall biological efficacy .
- Structural Activity Relationship (SAR) : Research focusing on SAR has revealed that modifications in the thiophene ring can lead to variations in biological activity. The presence of electron-donating groups like methoxy enhances the compound's reactivity and interaction potential .
Summary Table
Q & A
Q. What are the recommended synthetic routes for 3-Methoxy-5-methylthiophene-2-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer:
- Synthetic Pathways :
- Thiophene Ring Functionalization : Start with a pre-functionalized thiophene core (e.g., 3-Methoxythiophene derivatives, CAS 17573-92-1) and introduce methyl and carboxylic acid groups via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling .
- Carboxylic Acid Introduction : Use oxidation of a methylthio group (e.g., 5-(Methylthio)thiophene-2-carboxylic acid, CAS 20873-58-9) with hydrogen peroxide or ozone to yield the carboxylic acid moiety .
- Optimization :
Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?
Methodological Answer:
Q. What are the solubility and stability considerations for this compound under laboratory conditions?
Methodological Answer:
-
Solubility :
Solvent Solubility Conditions DMSO High Room temp Methanol Moderate 40–50°C Water Low pH > 7 -
Stability :
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial effects)?
Methodological Answer:
- Comparative Studies :
- Mechanistic Probes :
Q. What computational strategies (e.g., DFT, MD) predict the reactivity of this compound in catalytic systems?
Methodological Answer:
- Density Functional Theory (DFT) :
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Simulate transition states for reactions like esterification or decarboxylation.
- Molecular Dynamics (MD) :
Q. How can synthetic yield be improved while minimizing byproducts like dimerized thiophene derivatives?
Methodological Answer:
Q. What structural modifications enhance its pharmacological activity while reducing toxicity?
Methodological Answer:
- Derivatization Strategies :
- Replace methoxy group with electron-withdrawing groups (e.g., –CF₃) to improve membrane permeability .
- Esterify the carboxylic acid to prodrugs (e.g., ethyl esters) for controlled release .
- Toxicity Screening :
Q. What environmental degradation pathways are relevant for this compound, and how can its ecotoxicity be assessed?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
